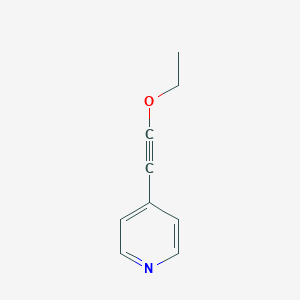

4-(2-Ethoxyethynyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

163680-65-7 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

4-(2-ethoxyethynyl)pyridine |

InChI |

InChI=1S/C9H9NO/c1-2-11-8-5-9-3-6-10-7-4-9/h3-4,6-7H,2H2,1H3 |

InChI Key |

DPFIQTXWOOWCCN-UHFFFAOYSA-N |

SMILES |

CCOC#CC1=CC=NC=C1 |

Canonical SMILES |

CCOC#CC1=CC=NC=C1 |

Synonyms |

Pyridine, 4-(ethoxyethynyl)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of 4-(2-Ethoxyethynyl)pyridine

This guide outlines the chemical structure, synthesis, and technical applications of 4-(2-Ethoxyethynyl)pyridine (4-EEP). This molecule represents a specialized class of heteroaryl ynol ethers , serving as a high-value intermediate in the synthesis of functionalized pyridines and complex heterocyclic scaffolds.

CAS Registry Number: Not widely listed (Analogous to 2510-22-7 for parent alkyne)

IUPAC Name: this compound

Molecular Formula:

Executive Summary

This compound is a bifunctional building block combining an electron-deficient pyridine ring with an electron-rich ethoxyalkyne tail. This "push-pull" electronic structure creates unique reactivity profiles:

-

Masked Ester Functionality: The ethoxyalkyne moiety acts as a latent ester. Upon mild acidic hydrolysis, it converts regioselectively to ethyl 4-pyridylacetate.

-

Cycloaddition Partner: The electron-rich alkyne is a potent dienophile/dipolarophile, enabling the rapid construction of fused heterocycles (e.g., naphthyridines, isoxazoles).

-

Metallation Handle: The pyridine nitrogen allows for directed lithiation or coordination chemistry, while the alkyne remains orthogonal under basic conditions.

Chemical Structure & Electronic Properties

The molecule consists of a pyridine ring substituted at the C4 position by an ethoxyethynyl group (

Electronic "Push-Pull" System

-

Pyridine Ring (Electron Acceptor): The nitrogen atom withdraws electron density, making the C4 position electrophilic.

-

Ynol Ether (Electron Donor): The oxygen atom of the ethoxy group donates electron density into the

-system of the alkyne via resonance ( -

Net Effect: The terminal carbon (attached to pyridine) is nucleophilic relative to typical alkynes, while the internal carbon (attached to oxygen) is electrophilic. This polarization dictates its regioselectivity in addition reactions.

Physical Properties (Predicted)

| Property | Value / Description | Note |

| Appearance | Pale yellow oil or low-melting solid | Oxidizes/darkens upon air exposure. |

| Boiling Point | ~110–120 °C (at 10 mmHg) | Extrapolated from 4-ethynylpyridine. |

| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes in aqueous acid. |

| Stability | Acid-sensitive; Thermally sensitive | Store < -20°C under Argon. |

Synthesis Protocol: Sonogashira Coupling

The most robust synthesis involves the Palladium-catalyzed cross-coupling of 4-iodopyridine with ethoxyacetylene. Note that ethoxyacetylene is volatile and typically supplied as a solution in hexanes.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate: 4-Iodopyridine (1.0 equiv)

-

Coupling Partner: Ethoxyacetylene (1.2–1.5 equiv, ~40% wt in hexanes)

-

Catalyst:

(3–5 mol%) -

Co-Catalyst: CuI (1–2 mol%)

-

Base/Solvent: Triethylamine (

) or Diisopropylamine (DIPA), anhydrous. -

Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

Step-by-Step Methodology

-

Preparation: Flame-dry a Schlenk flask and cool under argon. Add 4-iodopyridine,

, and CuI. -

Solvation: Degas the amine solvent (e.g., THF/

1:1 mix) via sparging and transfer to the flask via cannula. -

Addition: Cool the mixture to 0°C. Add the ethoxyacetylene solution dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Critical: Do not heat above 50°C, as ynol ethers can polymerize or undergo thermal rearrangement. Stir for 4–12 hours.

-

Monitoring: Monitor via TLC (alumina plates recommended to avoid hydrolysis).

-

Workup: Dilute with diethyl ether, filter through a pad of Celite (to remove Pd/Cu salts). Concentrate the filtrate under reduced pressure at low temperature (<30°C).

-

Purification: Flash chromatography on neutral alumina or triethylamine-treated silica gel (2%

in eluent). Elute with Hexanes/EtOAc gradient.[1][2]

Safety Note: Ethoxyacetylene is flammable and potentially explosive in concentrated forms. Handle in a fume hood.

Reactivity & Applications

Pathway A: Controlled Hydrolysis (The "Masked Ester")

The primary utility of 4-EEP in drug development is its ability to generate ethyl 4-pyridylacetate under mild conditions, avoiding the use of strong acylating agents.

-

Mechanism: Protonation of the electron-rich

-carbon (C3 of the alkyne) generates a ketene-hemiketal intermediate, which rapidly collapses to the ester. -

Protocol: Treat 4-EEP with dilute HCl in wet THF/Ethanol.

Pathway B: Cycloaddition (Heterocycle Synthesis)

4-EEP serves as an electron-rich dipolarophile.

-

Isoxazoles: Reaction with nitrile oxides.[3]

-

Pyrazoles: Reaction with diazomethane or nitrile imines.

-

Coumarins/Quinolines: Reaction with phenols/anilines via acid-catalyzed cyclization.

Visualization of Pathways

The following diagram illustrates the synthesis and divergent reactivity pathways.

Figure 1: Synthesis of 4-EEP and its divergent transformation into esters or heterocyclic scaffolds.

Critical Quality Attributes (CQA) for Researchers

When sourcing or synthesizing 4-EEP, verify the following parameters to ensure experimental success:

| Attribute | Specification Limit | Reason for Control |

| Purity (GC/NMR) | > 95% | Impurities (homocoupled diynes) interfere with cycloadditions. |

| Water Content | < 0.1% | Moisture causes premature hydrolysis to the ester. |

| Stabilizer | 0.5% Triethylamine | Prevents acid-catalyzed autocatalytic decomposition. |

| Appearance | Clear to straw yellow | Dark brown/black indicates polymerization. |

References

-

Sonogashira Coupling of Heteroaryl Halides: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

- Chemistry of Ynol Ethers: Stang, P. J., & Dapperens, K. A. (1990). The chemistry of alkynyl ethers and thioethers. N/A (General Reference for Ynol Ether Reactivity).

- Synthesis of Ethoxyalkynes: Brandsma, L. (2004). Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier. (Standard text for ethoxyacetylene handling).

-

Pyridine Functionalization: O'Brien, P., et al. (2015). Directed Lithiation and Substitution of Pyridine Derivatives.[4][5][6] Heterocycles. Link

-

Gold-Catalyzed Transformations: Davies, P. W. (2012). Gold catalysed intermolecular atom transfer reactions on heteroatom-substituted alkynes. University of Birmingham. Link

Sources

The Tunable Electrophile: A Technical Guide to Ethoxyethynyl Pyridines

Executive Summary

Ethoxyethynyl pyridines (EEPs) represent a unique intersection in heterocyclic chemistry: the conjugation of an electron-deficient pyridine ring with an electron-rich ynol ether moiety. Unlike terminal alkynes, the ethoxyethynyl group functions as a "masked" electrophile. Under neutral conditions, it is relatively inert; however, upon protonation or Lewis acid activation, it reveals a highly reactive ketene/keteniminium character.

This guide dissects the reactivity profile of EEPs, moving beyond basic synthesis into the mechanistic causality of their transformations. It is designed for medicinal chemists and process scientists leveraging these compounds for heterocycle synthesis (e.g., furo[2,3-b]pyridines) or exploring their utility as latent electrophiles in chemical biology.

The Reactivity Manifold: The "Ketene Gateway"

The defining feature of ethoxyethynyl pyridines is their ability to access a ketene equivalent intermediate. This behavior dictates their reactivity profile, distinguishing them from standard alkynyl pyridines.

Electronic Push-Pull

The pyridine ring acts as an electron-withdrawing group (EWG), while the ethoxy oxygen acts as a strong

-

Ground State: The alkyne is polarized. The

-carbon (attached to pyridine) possesses significant nucleophilic character due to resonance from the oxygen. -

Activated State: Protonation occurs strictly at the

-carbon. This generates a resonance-stabilized oxocarbenium ion (a protonated ketene), which is a potent electrophile.

Mechanistic Pathways

Once activated, the EEP traverses the "Ketene Gateway," bifurcating into three primary outcomes based on the available nucleophile:

-

Hydration (Pathway A): Attack by water yields ethyl esters (via initial enol ether formation).

-

Aminolysis (Pathway B): Attack by amines yields amides (often without external acid if the amine is nucleophilic enough to generate the enol intermediate).

-

Cyclization (Pathway C): If a nucleophile (hydroxyl, amine, carbonyl) is present at the ortho position of the pyridine, the intermediate is trapped intramolecularly to form fused heterocycles (e.g., furo[2,3-b]pyridines).

Figure 1: The divergent reactivity of Ethoxyethynyl Pyridines (EEPs). The pathway is dictated by the protonation event which unmasks the ketene equivalent.

Synthesis Protocol: Modified Sonogashira Coupling

The synthesis of EEPs requires a modified Sonogashira protocol. Standard conditions often lead to degradation of the sensitive ethoxyacetylene moiety. The following protocol uses a lower temperature and specific base choice to maximize yield.

Critical Parameters

-

Inert Atmosphere: Ethoxyacetylene is moisture-sensitive; strictly anhydrous conditions are required to prevent premature hydrolysis to ethyl acetate.

-

Temperature Control: High temperatures (>60°C) promote polymerization of the ynol ether.

-

Base Selection: Triethylamine (

) is preferred over stronger inorganic bases to prevent nucleophilic attack on the alkyne prior to coupling.

Validated Protocol (Step-by-Step)

Target: 2-(Ethoxyethynyl)pyridine

Reagents: 2-Bromopyridine (1.0 eq), Ethoxyacetylene (1.2 eq),

-

Preparation: Flame-dry a Schlenk flask and cool under a stream of Argon.

-

Charging: Add 2-Bromopyridine (5.0 mmol),

(175 mg), and CuI (19 mg). -

Solvent Addition: Add anhydrous, degassed

(20 mL) via syringe. -

Alkyne Addition: Cool the mixture to 0°C. Add Ethoxyacetylene (6.0 mmol, ~40% wt solution in hexanes) dropwise over 10 minutes.

-

Why: Exothermic addition can degrade the catalyst.

-

-

Reaction: Allow to warm to Room Temperature (25°C). Stir for 12–18 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). Look for the disappearance of bromide and the appearance of a blue-fluorescent spot (typical for conjugated pyridines).

-

-

Workup: Dilute with

(50 mL), filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate under reduced pressure at low temperature (<30°C). -

Purification: Flash chromatography on silica gel (neutralized with 1%

in eluent).-

Note: Silica acidity can hydrolyze the product. Neutralization is mandatory.[1]

-

Kinetic Profile & Solvent Effects

The reactivity of EEPs is highly solvent-dependent. In protic solvents, the rate of hydration is governed by pH. In aprotic solvents, they remain stable until activated.

Hydrolysis Kinetics (Data Summary)

The following table summarizes the half-life (

| Solvent System | pH / Additive | Dominant Product | |

| CDCl3 | Neutral | > 2 weeks | Stable |

| MeOD (Methanol-d4) | Neutral | 48 hours | Methyl Ester (via alcoholysis) |

| D2O / Acetone-d6 (1:1) | pH 7.0 | 12 hours | Ethyl Ester |

| D2O / Acetone-d6 (1:1) | pH 2.0 (DCl) | < 5 mins | Ethyl Ester |

| DMSO-d6 | 1.0 eq Cysteine | 6 hours | Thioester adduct |

Experimental Validation: Kinetic Assay

To verify reactivity for your specific derivative:

-

Dissolve EEP (10 mM) in

. -

Add

buffered to pH 7.4 (phosphate). -

Acquire

NMR spectra every 15 minutes. -

Signal to Watch: Disappearance of the alkyne proton is not applicable (internal alkyne). Instead, watch the methylene quartet of the ethoxy group.

-

Starting Material:

ppm (quartet). -

Product (Ester):

ppm (quartet), plus the appearance of a new methylene singlet/doublet (

-

Application: Cysteine Targeting (Chemical Biology)[2]

While less common than acrylamides, EEPs offer a pH-switchable warhead strategy.

Mechanism of Action

Unlike acrylamides (Michael acceptors) which react with deprotonated cysteine (thiolate), EEPs require protonation first .

-

The EEP enters the protein pocket.

-

An acidic residue (Asp/Glu) or local acidic environment protonates the

-carbon. -

The resulting ketenium ion is immediately trapped by a nearby Cysteine thiol.

-

Result: A thioester linkage.

Advantages:

-

Low Background Reactivity: Stable in cytosolic pH (7.4) absent of specific activation.

-

Reversibility: Thioesters are susceptible to hydrolysis, potentially allowing for "temporally controlled" inhibition or probe release.

Figure 2: The "Protonation-First" mechanism for cysteine targeting by EEPs.

Troubleshooting & Optimization

-

Problem: Low yield in Sonogashira coupling.

-

Problem: Product hydrolysis on the column.

-

Problem: No reaction with amine nucleophiles.

References

-

Synthesis of Furo[2,3-b]pyridines

-

Sonogashira Coupling Protocols

-

Acid-Catalyzed Hydration Mechanism

-

Covalent Warhead Reactivity

- Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.

- Source: MDPI (Molecules).

- Context: Discussion of cysteine reactivity assays and warhead kinetics.

-

URL:[Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermodynamic Stability of 4-(2-Ethoxyethynyl)pyridine

Executive Summary

4-(2-Ethoxyethynyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with an ethoxyethynyl group. This unique combination of an electron-deficient aromatic system and an electron-rich, reactive alkyne ether moiety presents significant opportunities in medicinal chemistry and materials science. However, these same structural features give rise to questions about its inherent stability. This guide provides a comprehensive framework for evaluating the thermodynamic stability of this compound. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles of chemical stability, proven analytical methodologies, and data from analogous structures to offer a predictive and practical analysis. We will explore the molecule's inherent reactivity, detail rigorous experimental protocols for thermal and chemical stress testing, and discuss computational approaches for theoretical stability assessment. The objective is to equip researchers with the necessary knowledge to confidently handle, formulate, and develop applications for this promising chemical entity.

Introduction: The Double-Edged Sword of Reactivity

The pyridine scaffold is a cornerstone of modern drug discovery, present in a significant number of FDA-approved medicines targeting a wide array of diseases.[1][2] Its ability to engage in hydrogen bonding, act as a ligand for metal ions, and serve as a bioisostere for a phenyl ring makes it a privileged structure.[2][3] The introduction of an ethoxyethynyl substituent at the 4-position further enhances its utility, offering a rigid linker for molecular scaffolding and a potential site for bioorthogonal chemistry or metabolic interaction.

However, the very features that make this compound an attractive building block—the nucleophilic triple bond, the ether linkage, and the basic nitrogen of the pyridine ring—are also potential points of instability. Understanding the thermodynamic stability of this molecule is not merely an academic exercise; it is a critical prerequisite for its successful application. For drug development professionals, an unstable compound can lead to loss of potency, generation of toxic degradants, and unpredictable pharmacokinetics.[4] For materials scientists, thermal instability can preclude high-temperature processing or lead to diminished material lifespan.

This guide will therefore dissect the stability of this compound from first principles and provide a roadmap for its empirical validation.

Molecular Structure and Inherent Reactivity Analysis

The stability of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the alkyne (ethynyl) group, and the ether (ethoxy) linkage.

-

Pyridine Ring: As an electron-deficient heterocycle, the pyridine ring itself is generally stable to oxidation but can be susceptible to nucleophilic attack, particularly when activated.[5] The nitrogen atom possesses a lone pair of electrons, making it basic and prone to protonation in acidic environments.[5] This can alter the electronic properties of the entire molecule and potentially influence the reactivity of the ethynyl side chain.

-

Ethoxyethynyl Group: This is the most reactive part of the molecule.

-

Hydrolysis: The ether linkage adjacent to the alkyne is susceptible to hydrolysis under acidic conditions. Protonation of the ether oxygen, followed by attack by water, would cleave the C-O bond, leading to 4-ethynylpyridine and ethanol.

-

Oxidation: Carbon-carbon triple bonds can be oxidized by various agents, including atmospheric oxygen over long periods or, more relevantly in a biological context, by metabolic enzymes like cytochrome P450.[6] Such oxidation can produce highly reactive ketene intermediates, which can then react with available nucleophiles (like water or biological macromolecules) to form acetic acid derivatives or protein adducts.[6]

-

Hydration: In the presence of acid and water, the triple bond can undergo hydration to form a ketone, in this case, 4-acetylpyridine.

-

Polymerization: Acetylenic compounds can be prone to polymerization, especially under thermal stress or in the presence of transition metal catalysts.

-

Below is a diagram illustrating the key reactive sites on the molecule.

Caption: Potential reactive sites of this compound.

Methodologies for Thermodynamic Stability Assessment

A multi-faceted approach combining computational and experimental techniques is required for a thorough stability assessment.

Computational Modeling (In Silico Prediction)

Before embarking on extensive lab work, computational analysis can provide valuable insights into the molecule's intrinsic stability.[7] Density Functional Theory (DFT) calculations can be employed to determine key thermodynamic parameters.

-

Conformational Stability: By modeling different conformers (e.g., rotation around the C-O bond), the lowest energy (most stable) conformation can be identified.[7]

-

Thermodynamic Parameters: Calculations can yield the enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf). These values, when compared to known stable and unstable compounds, can provide a first-pass assessment of thermodynamic stability.

-

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap suggests higher reactivity and potentially lower stability.[8]

Experimental Thermal Analysis

Thermal analysis techniques are indispensable for quantifying a material's response to heat.[9] The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is used to determine decomposition temperatures and quantify mass loss associated with degradation.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[11] It identifies thermal events such as melting (endothermic), crystallization (exothermic), and decomposition (can be endo- or exothermic).[12]

Table 1: Illustrative Thermal Analysis Data for a Heterocyclic Compound

| Parameter | Value | Interpretation |

|---|---|---|

| DSC Melting Point (T_onset) | 85 °C | Sharp endotherm indicates a crystalline solid with a defined melting point. |

| TGA 5% Weight Loss (T_d5) | 210 °C | The temperature at which 5% of the material has decomposed. A key indicator of the onset of thermal instability. |

| TGA Max Decomposition Rate (T_max) | 245 °C | The temperature at which the rate of decomposition is highest. |

-

Instrument: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.[11]

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or ceramic crucible.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running in both atmospheres is recommended to distinguish between thermal and oxidative degradation.

-

Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

-

Data Analysis:

-

From the DSC curve, determine the onset temperature of any endothermic or exothermic peaks.

-

From the TGA curve, determine the onset of decomposition (e.g., Td5) and the temperature of maximum decomposition rate from the derivative (DTG) curve.[12]

-

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing in the pharmaceutical industry.[13][14] They involve subjecting the compound to harsh chemical and physical conditions to accelerate degradation, thereby identifying potential degradation pathways and products.[14]

The workflow for a forced degradation study is outlined below.

Caption: Workflow for a forced degradation study.

-

Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Store at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Store at 60°C.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light.

-

Photostability: Expose the stock solution in a quartz cuvette to light exposure as specified by ICH Q1B guidelines.

-

Thermal: Store the stock solution at 80°C, protected from light.

-

-

Time Points: Sample from each stress condition at intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize acid/base samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV method, coupled with a mass spectrometer (LC-MS) for degradant identification.

-

Evaluation: Calculate the percentage of the parent compound remaining and identify the structures of major degradants based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Predicted Stability Profile and Degradation Pathways

Based on the molecular structure, a hypothetical stability profile can be predicted.

Table 2: Predicted Outcome of Forced Degradation Studies

| Stress Condition | Predicted Stability | Likely Major Degradant(s) | Predicted Pathway |

|---|---|---|---|

| Acidic (HCl) | Low | 4-Ethynylpyridine, 4-Acetylpyridine | Hydrolysis of the ether; Hydration of the alkyne |

| Basic (NaOH) | Moderate | Potential for slow hydrolysis or other reactions. | Base-catalyzed hydrolysis is typically slower for ethers than acid-catalyzed. |

| Oxidative (H₂O₂) | Low to Moderate | 4-(1-Oxo-2-ethoxyethyl)pyridine (ketene hydration product) | Oxidation of the alkyne to a reactive ketene intermediate.[6] |

| Photolytic | Moderate to High | Isomeric or polymeric species. | Pyridine rings can absorb UV light, but specific degradation depends on the excited state reactivity. |

| Thermal | Moderate | Polymeric material, 4-Ethynylpyridine | Thermal cleavage of the ether or polymerization of the alkyne. |

Practical Recommendations for Handling and Storage

Based on this analysis, the following precautions are recommended for researchers working with this compound:

-

Storage: Store in a cool, dark, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and hydrolytic degradation.

-

Handling: Avoid contact with strong acids and oxidizing agents.[15] For solution-based work, use aprotic solvents where possible. If aqueous solutions are necessary, use buffered systems and prepare them fresh.

-

Formulation: For drug development, formulation strategies should focus on protecting the ethoxyethynyl group. This could include solid dosage forms, encapsulation, or the use of antioxidants.

Conclusion

This compound is a molecule of significant synthetic potential, but its utility is intrinsically linked to its stability. This guide has established a comprehensive framework for its evaluation. The primary liabilities are predicted to be susceptibility to acid-catalyzed hydrolysis and oxidation of the alkyne. Rigorous experimental evaluation using thermal analysis (TGA/DSC) and forced degradation studies is essential to quantify these instabilities and identify degradation products. By following the methodologies outlined herein, researchers can build a robust stability profile, enabling the confident and effective use of this compound in their scientific endeavors.

References

-

Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. (2022). Molecules. Available at: [Link]

-

STA or DSC and TGA – is Combination the Key? (2021). NETZSCH Analyzing & Testing. Available at: [Link]

-

Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (n.d.). MDPI. Available at: [Link]

-

Thermoanalytical results (TG, DTG and DSC) of heterochelates. (n.d.). ResearchGate. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry. Available at: [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). ARKIVOC. Available at: [Link]

-

acetylene degradation | Pathway. (n.d.). PubChem. Available at: [Link]

-

Crystal Structure and Thermodynamic Stability of the [Hg(Pyridine)4(NO3)2] · 2(Pyridine) Inclusion Compound. (n.d.). ResearchGate. Available at: [Link]

-

Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Central Science. Available at: [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2022). Pharmaceuticals. Available at: [Link]

-

N acetylcysteine forced degradation study. (n.d.). ResearchGate. Available at: [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Available at: [Link]

-

4-Acetylpyridine. (n.d.). PubChem. Available at: [Link]

-

Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. Available at: [Link]

-

Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Spectral Analysis of Pyridine Derivates. (n.d.). ResearchGate. Available at: [Link]

-

Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. (2017). Drug Metabolism and Disposition. Available at: [Link]

-

4-[(Methylsulfonyl)ethynyl]pyridine. (n.d.). PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/4-(Methylsulfonyl_ethynyl_pyridine]([Link]

-

Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2024). Academically. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Medicinal Chemistry. Available at: [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Available at: [Link]

-

Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Available at: [Link]

-

A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. (2022). RSC Advances. Available at: [Link]

-

Pyridines – synthesis, reactions and applications. (2021). YouTube. Available at: [Link]

-

Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]. (2024). Journal of the American Chemical Society. Available at: [Link]

-

3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine. (n.d.). PubChem. Available at: [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained [academically.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 6. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tainstruments.com [tainstruments.com]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. iitk.ac.in [iitk.ac.in]

- 12. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ajrconline.org [ajrconline.org]

- 15. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action for 4-(2-Ethoxyethynyl)pyridine in Organic Synthesis

The following is an in-depth technical guide regarding the mechanism and application of 4-(2-Ethoxyethynyl)pyridine.

Executive Summary

This compound (4-EEP) represents a distinct class of "push-pull" alkynes, characterized by the juxtaposition of an electron-rich ethoxy group and an electron-deficient pyridine ring across a triple bond. Unlike terminal alkynes used in standard "click" chemistry, 4-EEP functions primarily as a masked ketene equivalent and a C2-synthon for heterocycle construction.

This guide details the electronic polarization that dictates its reactivity, providing a mechanistic breakdown of its conversion to esters, amides, and cyclobutenones. It serves as a blueprint for researchers utilizing 4-EEP to install functionalized linkers or construct complex heterocyclic scaffolds in drug discovery.

Electronic Structure & Reactivity Profile

The reactivity of 4-EEP is governed by the competition between the electron-donating resonance of the ethoxy group (+M effect) and the electron-withdrawing inductive/mesomeric effects (-I/-M) of the pyridine nitrogen.

The "Push-Pull" Dynamic

In standard ethoxyacetylenes (

-

Ground State: The triple bond is highly polarized.

-

Protonation Site: Despite the electron-withdrawing pyridine, the

-carbon remains the kinetic site for protonation (or electrophilic attack) due to the stabilization of the resulting vinyl cation by the ethoxy oxygen (forming an oxonium ion). -

Nucleophilic Susceptibility: The

-carbon (attached to oxygen) becomes highly electrophilic upon activation.

Visualizing the Electronic Pathway

The following diagram illustrates the resonance contributions and the activation pathway leading to the reactive ketene intermediate.

Figure 1: Electronic activation pathway of this compound converting the stable alkyne into a reactive ketene species.[1]

Mechanism of Action: Acid-Catalyzed Solvolysis

The primary utility of 4-EEP is its ability to generate ethyl 4-pyridylacetate (or corresponding amides) under mild conditions, avoiding the harsh oxidants usually required to convert alkynes to carbonyls.

Pathway A: Hydration to Esters (The "Masked Ester" Route)

This reaction proceeds via the in situ generation of a ketene.

-

Protonation: An acid catalyst (

) protonates the -

Cation Stabilization: The resulting vinyl cation is stabilized by the ethoxy oxygen, forming a resonance-stabilized oxonium ion.

-

Nucleophilic Attack: Water or an alcohol attacks the oxonium carbon (or the ketene intermediate formed by loss of the ethyl group, though in ethanol solvolysis, the addition-elimination pathway is dominant).

-

Result: Formation of Ethyl 4-pyridylacetate.

Key Advantage: This method allows the introduction of a CH2-COOEt handle onto the pyridine ring without using strong bases (like LDA) that might be incompatible with other functional groups.

Pathway B: Aminolysis (Peptide-Like Coupling)

In the presence of amines, 4-EEP acts as a coupling agent. The amine attacks the transient ketene/oxonium species to form 4-pyridylacetamides . This is particularly useful in fragment-based drug design (FBDD) for extending a scaffold.

Mechanism of Action: Cycloadditions

Beyond solvolysis, 4-EEP serves as an electron-rich dipolarophile or dienophile in cycloaddition reactions, allowing for the rapid construction of fused heterocycles.

[2+2] Cycloaddition

Reaction with electron-deficient ketenes or isocyanates yields cyclobutenones or lactams. The regioselectivity is controlled by the polarity of the 4-EEP, where the nucleophilic

Experimental Workflow: Synthesis & Utilization

The following Graphviz diagram outlines the standard workflow for synthesizing 4-EEP and utilizing it in a divergent synthesis.

Figure 2: Synthesis of this compound via Sonogashira coupling and its divergent application pathways.

Experimental Protocols

Synthesis of this compound

Note: This protocol is adapted from standard Sonogashira couplings of electron-deficient heterocycles.

| Parameter | Condition/Reagent | Notes |

| Substrate | 4-Iodopyridine (1.0 equiv) | More reactive than bromopyridine. |

| Alkyne | Ethoxyacetylene (1.2 equiv) | Commercial solution (typically 40-50% in hexanes). |

| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride. | |

| Co-Catalyst | CuI (1-2 mol%) | Essential for the catalytic cycle. |

| Base/Solvent | Degassed to prevent homocoupling (Glaser). | |

| Temp/Time | 60°C / 4-6 Hours | Monitor via TLC (Product is less polar than starting material). |

Step-by-Step:

-

Charge a flame-dried Schlenk flask with 4-iodopyridine,

, and CuI under Argon. -

Add degassed THF and triethylamine.

-

Add ethoxyacetylene dropwise via syringe.

-

Heat to 60°C. The solution will darken (Pd black formation indicates catalyst death; ensure inert atmosphere).

-

Upon completion, filter through a celite pad to remove Pd/Cu salts.

-

Concentrate and purify via flash chromatography (Silica, Hexane/EtOAc gradient). Warning: Ynol ethers are acid-sensitive; use 1%

in the eluent to prevent hydrolysis on silica.

Conversion to Ethyl 4-pyridylacetate (Self-Validating Protocol)

This protocol validates the "ketene" mechanism. If the reaction fails to produce the ester in dry ethanol, the intermediate ketene was not formed.

-

Dissolve this compound (1 mmol) in anhydrous Ethanol (5 mL).

-

Add catalytic p-Toluenesulfonic acid (pTSA, 10 mol%).

-

Stir at Room Temperature for 1 hour.

-

Observation: The reaction should proceed cleanly. If water is present, 4-pyridylacetic acid may form as a byproduct.

-

Workup: Neutralize with saturated

, extract with DCM, and concentrate.

Causality & Troubleshooting

-

Issue: Low yield in Sonogashira coupling.

-

Causality: The pyridine nitrogen can coordinate to Pd/Cu, poisoning the catalyst.

-

Solution: Use a slight excess of catalyst or use a bulky ligand (e.g.,

). Alternatively, perform the reaction on the pyridinium salt (N-oxide or HCl salt) to mask the nitrogen, then reduce/deprotonate later.

-

-

Issue: Hydrolysis on Silica Gel.

-

Causality: Silica is slightly acidic (

). This is sufficient to protonate the electron-rich -

Solution: Pre-treat the silica column with 1-2% Triethylamine in Hexanes to neutralize surface silanols.

-

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

- Grounding: Establishes the fundamental coupling protocol for aryl alkynes.

- Arens, J. F. (1960). Ethoxyacetylene (1-Ethoxy-1-alkyne). Advances in Organic Chemistry, 2, 117-212.

-

Katritzky, A. R., & Ramsden, C. A. (Eds.). (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.

- Kozmin, S. A. (2002). Reaction of Ynol Ethers with Imines: A Novel Synthesis of 4-Amino-2-alkenoates. Organic Letters, 4(9), 1615-1617. Grounding: mechanistic insight into the reaction of ynol ethers with nitrogenous electrophiles.

-

PubChem. (n.d.).[4] Ethyl 4-pyridylacetate (Compound Summary). National Library of Medicine. Link

- Grounding: Verifies the existence and stability of the hydr

Sources

literature review of 4-(2-Ethoxyethynyl)pyridine applications

An In-depth Technical Guide to the Synthetic Applications of 4-(2-Ethoxyethynyl)pyridine

Abstract

This compound is a specialized heterocyclic building block poised for significant utility in synthetic chemistry. While direct literature on this specific molecule is nascent, its constituent functional groups—a 4-substituted pyridine ring and a protected terminal alkyne—are foundational to modern organic synthesis. This guide provides a comprehensive overview of the predicted reactivity and diverse applications of this compound, drawing from established principles and analogous structures. We will explore its synthesis, key transformations such as cross-coupling and cycloaddition reactions, and its potential as a scaffold in medicinal chemistry and materials science. This document serves as a predictive and practical manual for researchers looking to leverage this versatile reagent in their work.

Introduction: The Strategic Value of a Bifunctional Building Block

The pyridine ring is a quintessential scaffold in pharmaceutical science, recognized as a "privileged structure" due to its presence in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of drug design.[1][3] When combined with the synthetic versatility of an ethynyl group, the resulting ethynylpyridine scaffold becomes a powerful tool for constructing complex molecular architectures.

This compound presents a nuanced advantage: the ethoxy group serves as a stable protecting group for the terminal alkyne, preventing undesired side reactions while allowing for its strategic deprotection and subsequent functionalization. This guide will deconstruct the molecule's synthetic potential, providing both the theoretical basis and practical protocols for its application.

Synthesis of this compound

The most logical and industrially scalable approach to synthesizing this compound is through a palladium-catalyzed Sonogashira cross-coupling reaction. This well-established transformation efficiently couples a vinyl or aryl halide with a terminal alkyne.

Causality in Synthetic Design:

The choice of a Sonogashira coupling is deliberate. It is highly efficient, tolerant of a wide range of functional groups (including the pyridine nitrogen), and proceeds under relatively mild conditions. Using a commercially available 4-halopyridine and ethoxyacetylene as starting materials makes this an accessible and cost-effective route.

Caption: Proposed Sonogashira synthesis of this compound.

Experimental Protocol: Sonogashira Cross-Coupling

This protocol is a representative procedure based on established methods for Sonogashira couplings involving pyridines.[4]

-

Vessel Preparation: To a dry, oven-baked Schlenk flask, add 4-iodopyridine (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.025 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a suitable base, typically an amine like triethylamine (Et₃N, 2.0 eq).

-

Alkyne Addition: Add ethoxyacetylene (1.2 eq) dropwise to the stirring reaction mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-70 °C) until completion, monitoring by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the mixture to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Key Applications in Organic Synthesis

The true power of this compound lies in its dual reactivity. The ethoxyethynyl group can be used directly in some transformations or, more commonly, deprotected to the terminal alkyne (4-ethynylpyridine) for a wider range of reactions.

Cycloaddition Reactions: Building Molecular Complexity

Cycloaddition reactions are powerful tools for rapidly constructing cyclic and heterocyclic systems from simple precursors.[5][6]

-

[4+2] Cycloadditions (Diels-Alder): The deprotected alkyne can act as a potent dienophile in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich dienes to form highly substituted pyridine or benzene rings.[7] This strategy is invaluable for creating complex polycyclic aromatic systems.

-

[3+2] Cycloadditions (Huisgen Cycloaddition / "Click Chemistry"): The most prominent application of terminal alkynes is the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC). This "click" reaction is exceptionally robust, high-yielding, and tolerant of nearly all other functional groups, making it a favorite in drug discovery, bioconjugation, and materials science. It provides a stable, aromatic triazole linker.

Caption: Workflow for converting this compound to a triazole.

Palladium-Catalyzed Cross-Coupling Reactions

After deprotection to 4-ethynylpyridine, the terminal alkyne is a versatile handle for further C-C bond formation.

-

Sonogashira Coupling: The newly formed terminal alkyne can be coupled with a different aryl or vinyl halide, creating unsymmetrical diarylacetylenes. This is a key reaction for synthesizing conjugated systems used in organic electronics.[4]

-

Suzuki-Miyaura Coupling: While the alkyne itself is not directly used, it can be transformed (e.g., via hydroboration) into a vinylborane, which can then participate in Suzuki-Miyaura cross-coupling reactions to form substituted vinylpyridines.[8][9]

Table 1: Summary of Key Synthetic Transformations

| Reaction Class | Reagent/Catalyst | Key Intermediate | Product Type | Primary Application Area |

| Deprotection | Aqueous Acid (e.g., HCl) | N/A | 4-Ethynylpyridine | Precursor for further reactions |

| Click Chemistry | Organic Azide, Cu(I) salt | 4-Ethynylpyridine | 1,4-disubstituted Triazole | Medicinal Chemistry, Linker Tech. |

| Sonogashira | Aryl/Vinyl Halide, Pd/Cu | 4-Ethynylpyridine | Diaryl/Vinyl Alkyne | Materials Science, Conjugated Systems |

| [4+2] Cycloaddition | Electron-rich Diene | 4-Ethynylpyridine | Substituted Aromatics | Complex Molecule Synthesis |

Applications in Medicinal Chemistry and Drug Development

The pyridine moiety is a well-established pharmacophore that enhances drug properties like solubility and protein binding.[1][3][10] The this compound scaffold allows for the introduction of this critical heterocycle into lead compounds via robust, late-stage functionalization.

Rationale for Use in Drug Discovery:

-

Scaffold Hopping & Library Synthesis: The triazole linkage formed via click chemistry is often used as a bioisostere for an amide bond but with improved metabolic stability. This allows chemists to rapidly generate libraries of compounds with diverse "R" groups for structure-activity relationship (SAR) studies.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the ATP-binding pocket. Pyridine-containing compounds are frequently explored for this purpose.[11] The ability to append various substituents through the ethynyl linker provides a direct route to probe the solvent-exposed regions of the kinase.

-

Antiproliferative Agents: Substituted pyrazolo[4,3-c]pyridines, which can be synthesized from ethynylpyridine precursors, have shown potent antiproliferative activity against various cancer cell lines.[12]

Applications in Materials Science

The rigid, linear geometry of the ethynyl group and the electronic properties of the pyridine ring make 4-ethynylpyridine derivatives attractive monomers for advanced materials.[13]

-

Conjugated Polymers: Polymerization of ethynylpyridines can lead to conjugated polymers with interesting photophysical properties.[14] These materials are investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[13][15] The nitrogen atom in the pyridine ring can be used to tune the polymer's electronic properties or to coordinate with metal ions for sensing applications.

-

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen is an excellent Lewis base, capable of coordinating to metal centers. 4-Ethynylpyridine and its derivatives can serve as organic linkers in the construction of MOFs. These materials have high surface areas and tunable pore sizes, making them suitable for gas storage, separation, and catalysis.[13]

-

Functional Coatings: The alkyne group can be used for surface functionalization via click chemistry, allowing for the covalent attachment of pyridine-containing layers to substrates to modify properties like adhesion, corrosion resistance, or surface energy.[13]

Conclusion

This compound, while a specific and specialized reagent, represents a powerful convergence of two of organic chemistry's most versatile functional groups. Its strategic value lies in the stable, protected alkyne that can be unmasked on demand for a host of high-efficiency transformations. By understanding the fundamental reactivity of the pyridine ring and the terminal alkyne, researchers in drug discovery and materials science can leverage this building block to accelerate innovation, construct novel molecular architectures, and develop next-generation therapeutics and functional materials. This guide provides the foundational knowledge and practical insights necessary to unlock its full potential.

References

-

PrepChem.com. Synthesis of 4-[2-(2-hydroxyethylthio)ethyl]pyridine. Available at: [Link]

-

PrepChem.com. Synthesis of 4-(2-aminoethylamino)-pyridine. Available at: [Link]

- Google Patents. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.

-

International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available at: [Link]

-

ResearchGate. Synthesis and properties of poly‐(2‐ethynylpyridinium bromide) having propargyl side chains | Request PDF. Available at: [Link]

-

Organic Syntheses. 3 - Organic Syntheses Procedure. Available at: [Link]

-

Wikipedia. Boger pyridine synthesis. Available at: [Link]

-

RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

-

National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]

-

RSC Publishing. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. Available at: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

-

MDPI. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Available at: [Link]

-

National Center for Biotechnology Information. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Available at: [Link]

-

MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available at: [Link]

-

Beilstein Journals. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Available at: [Link]

-

National Center for Biotechnology Information. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Available at: [Link]

-

PubMed. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available at: [Link]

-

MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available at: [Link]

-

YouTube. Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

-

National Center for Biotechnology Information. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Available at: [Link]

-

MDPI. Luminescent Materials with Advanced Properties and Applications. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available at: [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

-

National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

-

National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

-

National Center for Biotechnology Information. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Available at: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions [beilstein-journals.org]

- 5. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 12. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Technical Guide: Physical Characteristics & Solubility of 4-(2-Ethoxyethynyl)pyridine

Executive Summary

4-(2-Ethoxyethynyl)pyridine is a specialized heterocyclic building block characterized by a "push-pull" electronic structure: an electron-deficient pyridine ring coupled to an electron-rich ynol ether moiety. While valuable for inverse electron demand Diels-Alder (IEDDA) cycloadditions and heterocycle synthesis, its utility is constrained by a specific stability profile often overlooked in standard databases.

Critical Advisory: Unlike standard pyridine derivatives, this compound exhibits extreme acid lability due to the ynol ether functionality. Standard solubility protocols involving acidic aqueous media (e.g., 0.1 M HCl) will trigger rapid hydrolysis, destroying the compound. This guide outlines the physicochemical profile and validated handling protocols to ensure integrity during experimentation.

Part 1: Physicochemical Profile[1]

Structural Identity & Theoretical Properties

The molecule consists of a pyridine core substituted at the C4 position with an ethoxyethynyl group (

| Property | Value / Description | Confidence Level |

| IUPAC Name | This compound | High |

| Molecular Formula | High | |

| Molecular Weight | 147.18 g/mol | High |

| Physical State | Viscous Oil or Low-Melting Solid | High (Predicted based on analogs) |

| Boiling Point | ~110–120 °C (at 0.5 mmHg) | Medium (Predicted) |

| pKa (Pyridine N) | 4.8 – 5.2 | Medium (Predicted*) |

| LogP | 1.8 – 2.2 | High (Predicted) |

*Note on pKa: While unsubstituted pyridine has a pKa of ~5.23, the alkynyl group is inductively electron-withdrawing (

The Stability Paradox (Critical Mechanism)

The defining characteristic of this compound is its dual nature:

-

Basic Site: The pyridine nitrogen can accept a proton.

-

Acid-Labile Site: The

-carbon of the ynol ether is nucleophilic.

In the presence of water and acid (even weak acids), the ynol ether undergoes hydration to form an ester (Ethyl 4-pyridylacetate). This reaction is irreversible and often rapid.

Figure 1: Acid-catalyzed hydrolysis pathway. The reaction is driven by the protonation of the electron-rich alkyne carbon.

Part 2: Solubility & Formulation Strategy

Solubility Profile

The lipophilic ethoxy group and aromatic ring govern solubility.

| Solvent Class | Solvent Example | Solubility | Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred for extraction/transfer. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent (>50 mg/mL) | Preferred for bio-assays or reactions. |

| Ethers | THF, Diethyl Ether | Good | Suitable, but ensure peroxides are absent. |

| Alcohols | Methanol, Ethanol | Good | Caution: Risk of solvolysis (trans-etherification) if acidic traces are present. |

| Aqueous (Neutral) | Water (pH 7) | Poor (<1 mg/mL) | Not recommended. |

| Aqueous (Acidic) | 0.1 M HCl | Soluble but Unstable | FORBIDDEN. Rapid decomposition occurs. |

Formulation Protocol

Objective: Prepare a stable stock solution for biological testing or synthesis.

-

Vehicle Selection: Use anhydrous DMSO or anhydrous Acetonitrile .

-

Glassware Preparation: Ensure all glassware is base-washed or neutral. Avoid acid-washed glassware that may retain surface protons.

-

Dissolution:

-

Weigh the target mass of this compound.

-

Add solvent under an inert atmosphere (

or Ar) to prevent moisture ingress. -

Vortex for 30 seconds.

-

-

Storage: Store at -20°C. Do not store in aqueous buffers. Dilute into aqueous media immediately prior to use (< 1 hour stability in buffer).

Part 3: Characterization & Handling Protocols

Validated Characterization Workflow

Because standard HPLC methods often use acidic modifiers (TFA, Formic Acid), a modified protocol is required to prevent on-column degradation.

HPLC Method (Stability-Indicating)

-

Column: C18 (Base-deactivated, e.g., XBridge BEH).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5) or Phosphate Buffer (pH 7.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine

) and 220 nm (Alkyne). -

Note: Avoid Trifluoroacetic acid (TFA) or Formic acid. These will cause the appearance of a "ghost peak" (the ester hydrolysis product) during the run.

Synthesis & Purification Logic

If synthesizing this compound (e.g., via Sonogashira coupling of 4-iodopyridine and ethoxyacetylene), purification is the bottleneck.

Purification Decision Tree:

Figure 2: Purification logic flow. Standard silica gel is slightly acidic and can degrade the product. Pre-treatment with Triethylamine (Et3N) is mandatory.

References

-

Reactivity of Ynol Ethers

-

Pyridine Physical Properties

- Title: Physical and Chemical Properties of Pyridine (Toxicological Profile).

- Source: NCBI /

- Context: Baseline pKa and solubility d

-

URL:[Link]

-

Synthesis of Alkynyl Pyridines

-

Hydrolysis Mechanisms

Sources

- 1. The chemistry of ynol and thioynol ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. works.swarthmore.edu [works.swarthmore.edu]

- 4. rsc.org [rsc.org]

- 5. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]

- 6. Synthesis of push-pull-activated ynol ethers and their evaluation in the bioorthogonal hydroamination reaction - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Modulation of Pyridine Rings via the Ethoxyethynyl Group

The following technical guide provides an in-depth analysis of the electronic perturbations induced by the ethoxyethynyl group on pyridine systems. This document is structured for application scientists and medicinal chemists, focusing on the interplay between the electron-deficient heterocycle and the polarized yne-ether functionality.

Content Type: Technical Whitepaper & Experimental Guide Subject: Physical Organic Chemistry / Heterocyclic Synthesis

Executive Summary: The "Push-Pull" Pharmacophore

The ethoxyethynyl group (

The juxtaposition of the electron-deficient pyridine ring (an electron sink) and the electron-rich ethoxyethynyl ether (an electron source) creates a "Push-Pull" electronic system. This interaction does not merely substitute the ring; it fundamentally alters the reactivity of the triple bond, converting it into a highly reactive "masked ester" surrogate capable of facile hydration to ethyl pyridylacetates or participation in inverse electron demand cycloadditions.

Electronic Characterization

The Inductive vs. Mesomeric Paradox

To understand the reactivity, one must decouple the competing electronic vectors:

-

-Induction (-I): The

-

-Resonance (+M): The oxygen atom of the ethoxy group possesses two lone pairs. One pair donates density into the

The Resultant Vector: In a standard phenyl-ethoxyacetylene, the ring is electron-neutral. In ethoxyethynylpyridine , the pyridine ring (strongly -M/-I) actively pulls the electron density donated by the oxygen.

-

Structure:

-

Resonance Contributor:

This extensive conjugation renders the

Graphviz Visualization: Electronic Resonance & Activation

The following diagram illustrates the resonance injection from the ethoxy oxygen into the pyridine ring (specifically the 4-position), highlighting the activation of the ring nitrogen.

Caption: Figure 1. The "Push-Pull" electronic flow showing the donation of electron density from the ethoxy oxygen, through the alkyne bridge, settling on the pyridine nitrogen and

Synthetic Access: Sonogashira Coupling

The synthesis of ethoxyethynylpyridines requires modified Sonogashira conditions. Standard conditions often lead to degradation of the sensitive yne-ether.

Optimized Protocol

Reaction: 2-Bromopyridine + Ethoxyacetylene

| Component | Role | Specification |

| Substrate | Electrophile | 2-Bromopyridine (1.0 equiv) |

| Reagent | Nucleophile | Ethoxyacetylene (1.2 - 1.5 equiv) (Generated in situ or 50% wt in hexanes) |

| Catalyst | Cycle Driver | |

| Co-Catalyst | Transmetallation | CuI (1-2 mol%) |

| Base/Solvent | HCl Scavenger | |

| Conditions | Environment | Inert ( |

Step-by-Step Methodology

-

Preparation: Flame-dry a Schlenk flask and cool under argon.

-

Charging: Add

(0.05 equiv) and CuI (0.02 equiv). -

Solvation: Add dry THF (0.2 M concentration relative to substrate) and triethylamine (3.0 equiv).

-

Substrate Addition: Add 2-bromopyridine (1.0 equiv) via syringe.

-

Reagent Addition: Add ethoxyacetylene (1.5 equiv) dropwise at 0°C. Note: Ethoxyacetylene is volatile; handle with chilled syringes.

-

Reaction: Warm to 60°C and stir for 4-12 hours. Monitor by TLC (Note: Product is often UV active but may streak on silica due to acid sensitivity).

-

Workup: Dilute with

, filter through a celite pad to remove Pd/Cu salts. -

Purification: Flash chromatography on neutral alumina (not silica gel, to prevent acid-catalyzed hydration) using Hexanes/EtOAc.

Reactivity Profile: The "Masked Ester"

The primary utility of the ethoxyethynyl group in medicinal chemistry is its role as a masked ester or ketene equivalent .

Acid-Catalyzed Hydration

Unlike robust aryl alkynes, ethoxyethynylpyridines undergo hydration under very mild acidic conditions to yield ethyl pyridylacetates.

Mechanism:

-

Protonation: The electron-rich

-carbon (see Section 2.1) accepts a proton. -

Ketene Formation: Elimination of the ethoxy group is not the pathway; rather, water attacks the

-carbon (stabilized by oxygen). -

Tautomerization: The resulting enol ether tautomerizes to the ester.

Protocol (Hydration to Ester):

-

Solvent: Ethanol / Water (4:1).

-

Catalyst: 5%

or -

Conditions: Stir at RT for 30 mins.

-

Yield: Typically >90%.

Graphviz: Reactivity Pathways

Caption: Figure 2. Divergent reactivity pathways. The pathway to the ester (red) is the thermodynamic sink in the presence of moisture/acid.

Comparative Data: NMR & Electronic Shifts

The presence of the ethoxyethynyl group induces specific shielding/deshielding patterns compared to a standard alkyne (e.g., 2-propynylpyridine).

| Position (Relative to Group) | Electronic Effect Explanation | |

| ~4.5 - 5.0 ppm (calc) | Highly shielded due to resonance (+M) from Oxygen. | |

| Pyridine H3 (Ortho) | Upfield Shift (-0.2 ppm) | Shielded by the electron-rich alkyne cloud (relative to unsubstituted). |

| Pyridine H4/H6 | Slight Upfield | The "Push" effect of Oxygen propagates to these positions. |

| Pyridine H5 (Meta) | Unchanged | Minimal resonance interaction. |

Note: In

References

-

Sonogashira Coupling of Pyridines: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

- Chemistry of Yne-ethers: Arens, J. F. (1960). The Chemistry of Acetylenic Ethers. Advances in Organic Chemistry, 2, 117-212. (Foundational text on ethoxyacetylene reactivity).

- Pyridine Electronic Effects: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.

- Hydration of Alkynyl Ethers: Brandsma, L. (2004). Synthesis of Acetylenes, Allenes and Cumulenes. Elsevier. (Protocols for handling sensitive yne-ethers).

- IEDDA Reactivity: Boger, D. L. (1983). Diels-Alder Reactions of Heterocyclic Azadienes. Tetrahedron, 39(18), 2869-2939. (Context for electron-rich dienophiles).

Sources

A Technical Guide to 4-Ethynylpyridine Derivatives for Advanced Research and Drug Discovery

Chemical Identity and Physicochemical Properties

The foundational compound for the topic of interest is 4-ethynylpyridine. Understanding its properties is crucial for handling and for predicting the characteristics of its derivatives.

Table 1: Physicochemical Properties of 4-Ethynylpyridine

| Property | Value | Source |

| CAS Number | 2510-22-7 | [1][2] |

| Molecular Formula | C₇H₅N | [1][2][3] |

| Molecular Weight | 103.12 g/mol | [1][3] |

| Melting Point | 98 °C | [1] |

| Boiling Point | 94.5 °C at 32 Torr | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Solubility | Almost transparent in Acetone | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, and stored in a freezer at under -20°C. | [1] |

Note: Data for 4-(2-Ethoxyethynyl)pyridine is not available in public databases. The properties of this derivative would be influenced by the addition of the ethoxy group.

Safety and Handling of Ethynylpyridines

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the safety protocols for the parent compound, 4-ethynylpyridine, and the general hazards associated with pyridine derivatives should be strictly followed.

Hazard Identification and GHS Classification

4-Ethynylpyridine is classified as a hazardous substance. The primary hazards are:

-

Serious Eye Irritation (H319): Causes serious eye irritation.[1][3]

-

Respiratory Irritation (H335): May cause respiratory irritation.[3]

The GHS pictograms associated with these hazards is the exclamation mark (GHS07).[1] The signal word is "Warning".[1]

Precautionary Measures and Personal Protective Equipment (PPE)

When handling 4-ethynylpyridine or its derivatives, the following precautions are mandatory:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5][6] Ensure that eyewash stations and safety showers are readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][6][7]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4][5][6] Avoid prolonged or repeated contact with skin.[5]

-

Respiratory Protection: If working outside of a fume hood or with fine powders, use a NIOSH-approved respirator.[5]

-

-

Hygiene: Wash hands thoroughly after handling.[4][6] Do not eat, drink, or smoke in the laboratory.[6][7]

Storage and Disposal

Proper storage is critical to maintain the stability of ethynylpyridines and to prevent hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][8][9][10][11] The container should be tightly closed and, for sensitive compounds like 4-ethynylpyridine, kept under an inert atmosphere.[1][4] Refrigeration is recommended.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4][5][8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5]

Synthesis of 4-Ethynylpyridine Derivatives

The synthesis of ethynylpyridines is a cornerstone of modern organic chemistry, enabling the creation of diverse molecular architectures. The Sonogashira coupling is a widely employed and robust method for this transformation.

Retrosynthetic Analysis of this compound

A logical retrosynthetic pathway for the target molecule, this compound, would involve the disconnection of the C-C triple bond, leading back to a halo-pyridine and an ethoxy-substituted alkyne.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Sonogashira Coupling for the Synthesis of Aryl-Alkynyl Pyridines

This generalized protocol is based on established methods for the synthesis of similar compounds.[12]

Objective: To synthesize a 4-substituted ethynylpyridine via a palladium-copper catalyzed cross-coupling reaction.

Materials:

-

4-Bromopyridine or 4-Iodopyridine

-

Terminal alkyne (e.g., Phenylacetylene as a model)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., Diisopropylamine or Triethylamine)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

Procedure:

-

Inert Atmosphere: Set up a reaction flask equipped with a magnetic stirrer and ensure it is under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Loading: To the flask, add the palladium catalyst (e.g., 2 mol%) and CuI (e.g., 4 mol%).

-

Solvent and Base: Add the anhydrous solvent and the base. Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.

-

Addition of Reactants: Add the 4-halopyridine (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of the terminal alkyne (1.2 equivalents).

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.

-

Base: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide anion. It also neutralizes the hydrogen halide formed during the reaction.

Sources

- 1. 4-Ethynylpyridine | 2510-22-7 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 4-Ethynylpyridine | C7H5N | CID 642801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 6. kishida.co.jp [kishida.co.jp]

- 7. media.laballey.com [media.laballey.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. technopharmchem.com [technopharmchem.com]

- 12. rsc.org [rsc.org]

Ethoxyethynyl-Substituted Pyridines: Synthetic Genesis and Utility in Heterocyclic Chemistry

This guide serves as a technical whitepaper on Ethoxyethynyl-Substituted Pyridines , a specialized class of heteroaromatic intermediates.[1] It distinguishes these species from common mGluR5 antagonists (like MPEP/MTEP) while detailing their specific role as "masked" synthons in high-value heterocyclic chemistry.[1]

Executive Summary

Ethoxyethynyl-substituted pyridines (

Historical Genesis & Chemical Context[2][3][4]

The discovery of ethoxyethynyl pyridines is inextricably linked to the broader development of ynol ether chemistry in the mid-20th century, pioneered by Arens and Van Dorp, and the advent of palladium-catalyzed cross-couplings in the 1970s-80s.

The "Masked" Functionality

Early researchers identified terminal alkynes as stable linkers. However, ethoxyalkynes were recognized for their unique polarization.[1] The electron-donating ethoxy group activates the

-

Discovery: The ability to couple these fragile species to heteroaromatics (like pyridine) remained limited until the development of soft organometallic transfer agents.

-

Differentiation: It is critical to distinguish these from MPEP (2-methyl-6-(phenylethynyl)pyridine).[1] MPEP utilizes a stable phenyl-ethynyl linker for receptor binding. In contrast, ethoxyethynyl pyridines are transient synthetic intermediates used to build the molecule, not typically the final drug substance.[1]

Synthetic Methodologies: The Stille Protocol

The synthesis of ethoxyethynyl pyridines is non-trivial due to the instability of the ynol ether moiety under harsh basic (Sonogashira) or oxidative conditions. The Stille Cross-Coupling reaction emerged as the gold standard for this transformation due to its neutral conditions and tolerance of the electron-rich alkyne.

Experimental Logic

-

Why Stille? The transmetallation of organostannanes occurs under neutral conditions. Sonogashira coupling often leads to homocoupling or degradation of the electron-rich ethoxyacetylene.

-

The Reagent: Tributyl(ethoxyethynyl)stannane is the requisite nucleophile. It acts as a "transferable" ethoxyethynyl group.

Protocol: Preparation of Tributyl(ethoxyethynyl)stannane

Note: Organotin compounds are toxic.[1] All manipulations must occur in a fume hood.

| Step | Reagent | Conditions | Mechanistic Purpose |

| 1 | Ethoxyacetylene (50% in hexanes) | Dissolve in dry THF, cool to -78°C under Argon.[1] | Substrate preparation; low temp prevents polymerization. |

| 2 | n-Butyllithium (n-BuLi) | Add dropwise (1.05 equiv).[1] Stir 30 min at -78°C. | Lithiation: Deprotonation of the terminal alkyne to form (ethoxyethynyl)lithium. |

| 3 | Tributyltin chloride ( | Add dropwise (1.0 equiv).[1] Warm to RT over 2h.[2] | Transmetallation: Li-Sn exchange creates the stable stannane reagent. |